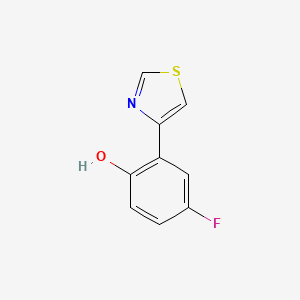
4-Fluoro-2-(thiazol-4-yl)phenol
Descripción general
Descripción
“4-Fluoro-2-(thiazol-4-yl)phenol” is an organic compound with the molecular formula C9H6FNOS . It is also known as Fluoro Thiazol Phenol. The compound’s background can be traced back to the field of medicinal chemistry, where it has been studied for potential applications as a drug candidate.
Molecular Structure Analysis
The molecular weight of “4-Fluoro-2-(thiazol-4-yl)phenol” is 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-2-(thiazol-4-yl)phenol” include a molecular weight of 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
- The results or outcomes obtained also vary. For example, it was observed that the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity .
-
Pharmaceuticals
- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
- The methods of application or experimental procedures in pharmaceuticals often involve drug design and discovery .
- The results or outcomes obtained can include the development of new drugs with a wide range of applications .
-
Fungicides
- Thiazole derivatives have been used as fungicides .
- The methods of application or experimental procedures in this case would involve the synthesis of the thiazole derivative and then testing its fungicidal activity .
- The results or outcomes obtained would be the effectiveness of the thiazole derivative as a fungicide .
-
Antibacterial and Antifungal Activities
- 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
- The methods of application or experimental procedures involved the synthesis of the thiazole derivatives and then testing their activities by broth microdilution method .
- The results or outcomes obtained included the effectiveness of the thiazole derivatives against various bacteria and yeast .
-
Antitumor and Cytotoxic Activity
- Some thiazole derivatives have been synthesized and evaluated for their cytotoxicity activity on human tumor cell lines .
- The methods of application or experimental procedures involved the synthesis of the thiazole derivatives and then testing their activities on tumor cell lines .
- The results or outcomes obtained included the effectiveness of the thiazole derivatives against various tumor cell lines .
-
Antiviral Activity
- Thiazole derivatives have been found to have antiviral properties .
- The methods of application or experimental procedures would involve the synthesis of the thiazole derivative and then testing its antiviral activity .
- The results or outcomes obtained would be the effectiveness of the thiazole derivative as an antiviral agent .
-
Antihypertensive Activity
- Thiazole derivatives have been found to have antihypertensive properties .
- The methods of application or experimental procedures would involve the synthesis of the thiazole derivative and then testing its antihypertensive activity .
- The results or outcomes obtained would be the effectiveness of the thiazole derivative as an antihypertensive agent .
-
Anti-HIV Activity
- Thiazole derivatives have been found to have anti-HIV properties .
- The methods of application or experimental procedures would involve the synthesis of the thiazole derivative and then testing its anti-HIV activity .
- The results or outcomes obtained would be the effectiveness of the thiazole derivative as an anti-HIV agent .
Direcciones Futuras
Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the future directions for “4-Fluoro-2-(thiazol-4-yl)phenol” could involve further exploration of its potential applications in these areas.
Propiedades
IUPAC Name |
4-fluoro-2-(1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRLTSGOQVABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(thiazol-4-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



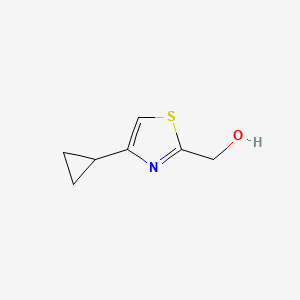
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)
![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)
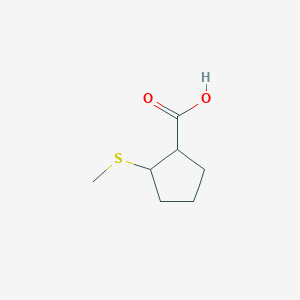
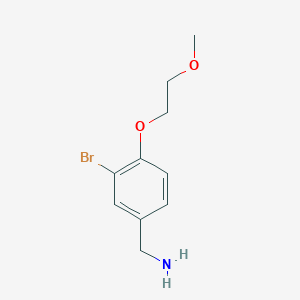
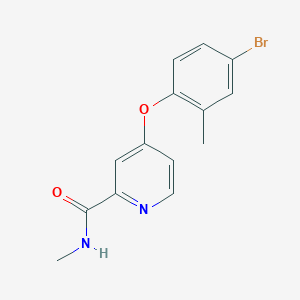
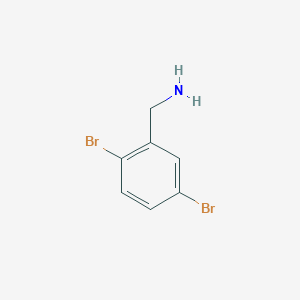
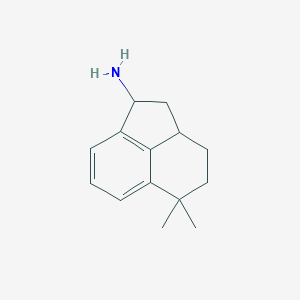
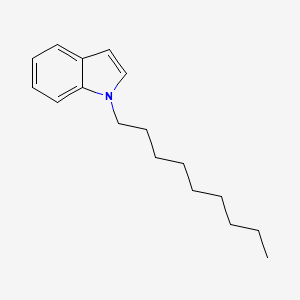
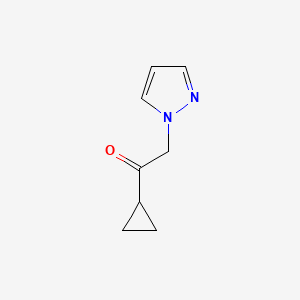
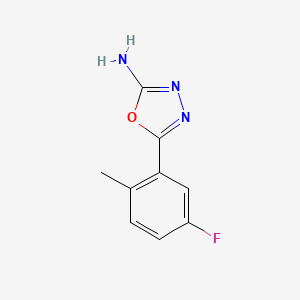
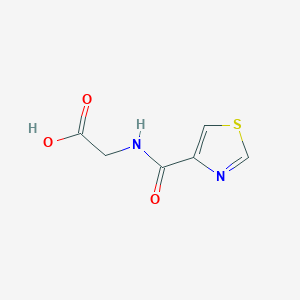
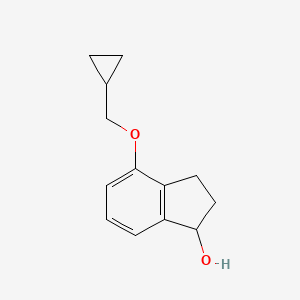
![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)